molecular formula C13H14ClN B8456825 1-(5-Chloro-1H-inden-3-yl)pyrrolidine CAS No. 83419-63-0

1-(5-Chloro-1H-inden-3-yl)pyrrolidine

Cat. No.: B8456825
CAS No.: 83419-63-0
M. Wt: 219.71 g/mol
InChI Key: WNJCKEZIZRCUMP-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-inden-3-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring fused to a 5-chloro-substituted indene scaffold. The indene moiety, a bicyclic aromatic system, is modified at the 5-position with a chlorine atom, which enhances its electronic and steric properties. This structure is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine-containing compounds, such as enzyme inhibition and receptor modulation .

Properties

CAS No.

83419-63-0

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

1-(6-chloro-3H-inden-1-yl)pyrrolidine

InChI

InChI=1S/C13H14ClN/c14-11-5-3-10-4-6-13(12(10)9-11)15-7-1-2-8-15/h3,5-6,9H,1-2,4,7-8H2

InChI Key

WNJCKEZIZRCUMP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CCC3=C2C=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core scaffolds (indenyl or pyrrolidine derivatives) and functional group substitutions. Below is a detailed comparison:

Table 1: Comparison of Key Structural and Functional Features

Compound Name Core Scaffold Substituents/Modifications Molecular Weight (g/mol) Biological Activity (Reported) Key References
1-(5-Chloro-1H-inden-3-yl)pyrrolidine Indene + pyrrolidine 5-Cl on indene; pyrrolidine at C3 ~207.7* Not explicitly reported (inferred)
Coumaperine (from ) Piperidine + coumarin Amide linkage; aryl groups ~275.3 Antimicrobial, anti-inflammatory
5-Chloro-1-Oxo-2,3-Dihydroindene-2-Carboxylate Indene + ester 5-Cl; ester group at C2 ~212.6 Intermediate for drug synthesis
1-[1-oxo-5(3,4-methylenedioxyphenyl)-2E-pentenyl]-pyrrolidine (from ) Pyrrolidine + ketone α,β-unsaturated ketone; aryl substituent ~315.8 Anticancer, enzyme inhibition
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid (from ) Pyrrolidine + carboxylic acid Difluorophenyl; keto and carboxyl groups ~269.2 Anti-inflammatory, antiviral

*Calculated based on molecular formula C₁₃H₁₄ClN.

Key Comparative Insights

Structural Flexibility vs. Rigidity :

  • Unlike coumaperine (piperidine-coumarin hybrid), this compound combines a rigid indene system with a flexible pyrrolidine ring. This balance may enhance its ability to interact with both rigid and dynamic biological targets .
  • The 5-chloro substitution on indene (shared with 5-Chloro-1-Oxo-2,3-Dihydroindene-2-Carboxylate) likely increases electrophilicity, improving binding to nucleophilic residues in enzymes .

The absence of this electrophilic group in the target compound may shift its mechanism toward receptor antagonism or allosteric modulation. Pyrrolidine derivatives with carboxyl or keto groups (e.g., 1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) show anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes . The target compound’s lack of acidic protons may reduce COX affinity but improve blood-brain barrier penetration.

Synthetic Accessibility :

  • The synthesis of this compound may follow protocols similar to ’s Claisen-Schmidt condensation, where aldehydes and ketones are condensed under basic conditions. However, the indene-pyrrolidine linkage might require specialized catalysts or protecting-group strategies .

Research Findings and Implications

  • Pharmacological Potential: The compound’s hybrid structure positions it as a candidate for targeting neurodegenerative diseases (due to pyrrolidine’s neuroprotective roles) or infectious diseases (leveraging chloro-indene’s electrophilic properties) .
  • Limitations : Current gaps include a lack of in vivo data and precise molecular target identification. Comparative studies with analogs suggest prioritizing assays for kinase inhibition or GPCR modulation.

Preparation Methods

Copper-Catalyzed Intramolecular Annulation for Indene Core Formation

The indene moiety in 1-(5-Chloro-1H-inden-3-yl)pyrrolidine can be constructed via copper-catalyzed intramolecular annulation, a method demonstrated by He et al. for synthesizing 3-hydroxy-1-indanones . Adapting this approach, 2-ethynylbenzaldehyde derivatives could serve as precursors. For instance, substituting the aldehyde group with a chlorine atom at the 5-position of the benzaldehyde precursor would enable the formation of a 5-chloroindene intermediate. The annulation reaction typically employs CuI as a catalyst, a base such as Cs₂CO₃, and a polar solvent like DMF at elevated temperatures (80–100°C) . Subsequent reduction of the resulting indanone to indene could be achieved using hydride reagents (e.g., NaBH₄ or LiAlH₄).

Critical to this route is the timing of chlorination. Introducing chlorine prior to annulation ensures regioselectivity at the 5-position, as electrophilic aromatic substitution (EAS) favors para positions relative to directing groups. Alternatively, post-annulation chlorination using reagents like N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃) may be feasible, though this risks overhalogenation or side reactions at other positions .

Palladium-Catalyzed Cross-Coupling for Direct Functionalization

Palladium-catalyzed cross-coupling reactions offer a direct route to attach the pyrrolidine group to the indene framework. A Suzuki-Miyaura coupling between a 3-bromo-5-chloro-1H-indene and a pyrrolidine boronic ester could achieve this . The patent describing pyrrolidine-3-carboxylic acid synthesis highlights the efficacy of tetrakis(triphenylphosphine)palladium(0) in mediating such couplings, particularly with aryl halides . Reaction conditions typically involve a mixture of THF and aqueous base (e.g., NaHCO₃) at reflux (80–100°C) .

Alternatively, Buchwald-Hartwig amination could directly introduce the pyrrolidine nitrogen. A 3-amino-5-chloro-1H-indene intermediate, generated via nitration and reduction, could react with 1,4-dibromobutane in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) and a ligand (e.g., Xantphos) to form the pyrrolidine ring . This one-pot method streamlines synthesis but requires precise control over stoichiometry to avoid polymerization.

Multicomponent Cycloaddition for Convergent Synthesis

A convergent strategy inspired by the synthesis of dispiro[indoline-3,2′-pyrrolidine-3′,3′′-indolines] could assemble the target compound in a single step . This polar [3 + 2] cycloaddition (32CA) employs in situ-generated azomethine ylides from isatin derivatives and sarcosine, which then react with dipolarophiles such as α,β-unsaturated carbonyl compounds. Adapting this method, a chlorinated indenone could act as the dipolarophile, reacting with a pyrrolidine-derived ylide to form the desired product .

Reaction conditions for this approach include ethanol as a solvent, reflux temperatures (78°C), and catalytic acetic acid to stabilize intermediates . While this method offers atom economy and rapid assembly, the regio- and stereoselectivity of the cycloaddition must be rigorously validated for non-symmetric dipolarophiles like 5-chloroindenone.

Chlorination Strategies and Functional Group Compatibility

Introducing the chlorine substituent at the 5-position of the indene core is critical. Electrophilic chlorination using Cl₂ gas or SO₂Cl₂ in the presence of FeCl₃ as a catalyst is a classical approach, but modern methods favor safer reagents like NCS . Directed ortho-metalation (DoM) offers an alternative: lithiation of 1H-indene at the 3-position using LDA, followed by quenching with ClSiMe₃, could install chlorine selectively at the 5-position via thermodynamic control .

Functional group compatibility is a major consideration. The pyrrolidine ring’s basicity may interfere with Lewis acid catalysts, necessitating protective strategies. For example, temporarily converting pyrrolidine to a tert-butoxycarbonyl (Boc)-protected amine during chlorination steps could prevent undesired side reactions .

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
Copper-catalyzed annulationAnnulation, reduction, chlorination60–75% High regioselectivityMulti-step, moderate yields
Enantioselective hydrogenationEnamine synthesis, hydrogenation85–95% High enantiopurity, scalableRequires chiral catalysts
Palladium cross-couplingSuzuki or Buchwald-Hartwig coupling70–80% Modular, direct functionalizationSensitive to steric bulk
Multicomponent cycloaddition32CA reaction50–65% Convergent, atom-efficientLimited precedent for indene substrates

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